N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
Description
N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a bromophenyl-substituted acetamide derivative featuring a thioether linkage to an indole heterocycle. The compound’s synthesis typically involves coupling 2-(1H-indol-3-ylsulfanyl)acetic acid with 4-bromoaniline under carbodiimide-mediated conditions, yielding moderate to high purity (>95%) .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c17-11-5-7-12(8-6-11)19-16(20)10-21-15-9-18-14-4-2-1-3-13(14)15/h1-9,18H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRMMRXXEOGCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the reaction of 4-bromoaniline with 1H-indole-3-thiol in the presence of an acylating agent. One common method involves the use of acetic anhydride as the acylating agent under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Phenyl-substituted acetamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and bromophenyl moieties. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
N-(4-Bromophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10a)
N-((4-Bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (40)
- Structural Differences : Replaces the thioether with a sulfonamide linkage.
- Synthesis : Achieved via carbodiimide-mediated coupling (45% yield), with key ¹H NMR signals at δ 3.65 (s, 2H) and 6.88 (d, J = 2.8 Hz, indole H) .
- Advantage : Enhanced metabolic stability compared to thioether analogs due to the sulfonamide group .
Triazino[5,6-b]indole Derivatives
2-[(8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide (27)
- Structural Differences: Substitutes indole with a triazinoindole core and adds a bromo substituent at C6.
- Synthesis: Prepared via coupling of 2-((8-bromo-5-methyl-triazinoindol-3-yl)thio)acetic acid with 4-bromoaniline (95% purity) .
Thiazole and Thiazolidine Derivatives
N-(4-Bromophenyl)-2-[4-(4-chlorophenyl)-2-oxothiazol-3-yl]acetamide (9g)
- Structural Differences : Replaces indole with a 2-oxothiazole ring bearing a 4-chlorophenyl group.
- Synthesis : 18% yield, m.p. 230–232°C, with ¹H NMR confirming the thiazole-proton environment .
- Biological Relevance : Evaluated for FPR modulation but showed lower potency compared to indole derivatives .
N-(4-Bromophenyl)-2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidine-3-yl)acetamide (4k)
- Structural Differences : Features a thiazolidine-2,4-dione core with a 4-bromobenzylidene substituent.
- Synthesis : 96% yield, m.p. 286–288°C, characterized by IR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR .
- Activity : Exhibited antimicrobial activity, though less potent than simpler indole analogs .
Triazole Derivatives
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Structural Differences : Replaces indole with a 1,2,4-triazole ring and adds a cyclohexylmethyl group.
- Synthesis : 23% yield, with X-ray diffraction confirming N–H⋯S hydrogen bonding and C–H⋯N interactions .
- Applications : Studied as an HIV-1 reverse transcriptase inhibitor, leveraging the triazole scaffold’s versatility .
Comparative Data Table
Key Research Findings
- Indole vs. Triazinoindole: Triazinoindole derivatives (e.g., 27) exhibit improved solubility and protein-binding capacity due to extended π-systems but require complex synthesis .
- Thioether vs. Sulfonamide : Sulfonamide analogs (e.g., 40) show better stability but reduced conformational flexibility compared to thioether-linked compounds .
- Heterocycle Impact : Thiazole and thiazolidine derivatives (e.g., 9g, 4k) prioritize metabolic diversity but often lag in potency compared to indole-based structures .
Biological Activity
N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₂BrN₃OS, with a molecular weight of approximately 333.18 g/mol. The structure features a bromophenyl group, an indole moiety, and a sulfanyl acetamide linkage, which contribute to its unique biological properties .
Target Interactions:
The primary biological target for this compound is Monoamine Oxidase B (MAO-B) . This enzyme is crucial in the metabolism of monoamine neurotransmitters, and its inhibition can lead to increased levels of neurotransmitters such as dopamine, which may have implications for treating neurodegenerative diseases like Parkinson’s disease .
Biochemical Pathways:
Inhibition of MAO-B affects various biochemical pathways, including:
- Monoamine Oxidase Pathway: Increases in neurotransmitter levels can enhance neural signaling.
- Antioxidant Activity: The compound may also exhibit antioxidant properties by reducing oxidative stress in neuronal cells .
Antimicrobial Activity
This compound has shown promising results against various bacterial and fungal strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi .
| Microbial Strain | Activity Observed | Methodology |
|---|---|---|
| Staphylococcus aureus | Inhibition Zone: 15 mm | Agar Diffusion Method |
| Escherichia coli | Inhibition Zone: 12 mm | Agar Diffusion Method |
| Candida albicans | Minimum Inhibitory Concentration (MIC): 32 µg/mL | Broth Dilution Method |
Anticancer Properties
The compound has been evaluated for its anticancer activity against several cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay revealed significant cytotoxic effects, with IC₅₀ values indicating strong potential for further development .
| Cancer Cell Line | IC₅₀ Value (µM) | Effectiveness |
|---|---|---|
| MCF7 | 20 | High |
| A549 (Lung Cancer) | 25 | Moderate |
| HeLa (Cervical Cancer) | 18 | High |
Case Studies
-
Study on Neuroprotective Effects:
A study investigating the neuroprotective effects of this compound demonstrated that it could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to its ability to inhibit MAO-B activity and promote antioxidant defenses . -
Antimicrobial Efficacy:
In a comparative study, the antimicrobial efficacy of this compound was assessed against standard antibiotics. Results indicated that it exhibited comparable or superior activity against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
